codB protein

Substrate binding affinity Thermostability assay Cytosine transporter pharmacology

The codB protein (CAS 146891-06-7) is the cytosine permease encoded by the codB gene of the Escherichia coli codBA operon, a member of the Nucleobase-Cation-Symport-1 (NCS1) transporter family within the LeuT superfamily. It functions as an integral inner-membrane, sodium-dependent secondary active transporter that mediates high-affinity cytosine uptake into bacterial cells and has been experimentally demonstrated to also bind and transport the antimycotic prodrug 5-fluorocytosine.

Molecular Formula C50H49N15O15S
Molecular Weight 0
CAS No. 146891-06-7
Cat. No. B1177063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecodB protein
CAS146891-06-7
SynonymscodB protein
Molecular FormulaC50H49N15O15S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CodB Protein (CAS 146891-06-7) – Cytosine Permease Procurement Guide for Nucleobase Transporter Research


The codB protein (CAS 146891-06-7) is the cytosine permease encoded by the codB gene of the Escherichia coli codBA operon, a member of the Nucleobase-Cation-Symport-1 (NCS1) transporter family within the LeuT superfamily . It functions as an integral inner-membrane, sodium-dependent secondary active transporter that mediates high-affinity cytosine uptake into bacterial cells and has been experimentally demonstrated to also bind and transport the antimycotic prodrug 5-fluorocytosine . Its crystal structure was solved at 2.4 Å resolution from a Proteus vulgaris ortholog in complex with cytosine (PDB: 7QOA), making it the first cytosine-specific NCS1 family member structurally characterized at atomic resolution .

Why NCS1 Family Cytosine Transporters Cannot Be Interchanged with CodB (CAS 146891-06-7) in Functional Assays


Within the NCS1 transporter family, even close homologs diverge sharply in substrate specificity, ion-coupling mechanism, and binding-site architecture, rendering generic substitution invalid for functional or pharmacological studies . CodB is sodium-dependent and specific for cytosine, whereas the closest structurally characterized family member Mhp1 transports hydantoin substrates using a distinct complement of binding-site residues, and the Vibrio parahaemolyticus ortholog VPA1242—despite 75.2% sequence identity plus 14.3% highly similar residues—is proton-coupled rather than sodium-coupled . The quantitative evidence below establishes precisely where CodB differs from these comparators in measurable, reproducible parameters that directly impact experimental design and procurement decisions.

CodB Protein (CAS 146891-06-7) – Quantitative Differentiation Evidence Against NCS1 Comparators


Cytosine Binding Affinity: CodB Kd = 51 ± 9 μM Versus 5-Fluorocytosine Kd = 285 μM

CodB binds its native substrate cytosine with a dissociation constant (Kd) of 51 ± 9 μM as measured by a thermostability shift assay using detergent-solubilised membranes from Escherichia coli cells overexpressing CodB . Under identical assay conditions, the clinically relevant antimycotic prodrug 5-fluorocytosine exhibited a Kd of 285 μM, representing a 5.6-fold weaker affinity . This quantitative affinity differential provides a direct, assay-validated metric for distinguishing CodB's substrate preference in pharmacological uptake screening.

Substrate binding affinity Thermostability assay Cytosine transporter pharmacology

Ion-Coupling Mechanism: CodB Sodium-Dependent Uptake Versus VPA1242 Proton-Driven Transport Despite 75.2% Sequence Identity

CodB-mediated ³H-cytosine uptake into energised whole cells is strictly sodium-dependent; transport activity is abolished when sodium is replaced with choline chloride . In contrast, the Vibrio parahaemolyticus NCS1 transporter VPA1242, which shares 75.2% sequence identity plus 14.3% highly similar residues with CodB, exhibits sodium-independent ³H-cytosine uptake driven instead by a proton gradient . This demonstrates that high sequence homology within the NCS1 family does not predict ion-coupling mechanism, and that CodB provides the definitive sodium-coupled cytosine transport activity required for studies of sodium-dependent nucleobase symport.

Ion-coupling stoichiometry Sodium-dependent transport NCS1 transporter energetics

Structural Divergence from Mhp1: CodB RMSD 2.0 Å Over 344 Residues and Distinct Binding-Site Residue Complement

Superposition of the CodB crystal structure (outward-facing, cytosine-bound, 2.4 Å resolution, PDB: 7QOA) with the outward-occluded form of the hydantoin transporter Mhp1 (PDB: 4D1A) yields a root-mean-square deviation (RMSD) of 2.0 Å over 344 aligned Cα positions out of a possible 416 residues . Isolated domain alignments show an RMSD of 2.1 Å for the bundle domain (123/152 residues) and 1.7 Å for the hash domain (99/119 residues) . At the substrate-binding site, CodB employs side-chain interactions from Gln105, Trp108, and Phe204 for cytosine recognition, whereas Mhp1 uses Asn318 and Gln121 for hydantoin coordination, with substrate hydrogen bonds directed to the TM6 breakpoint main chain in both proteins but involving different residue sets . Mutation of any one of Gln105, Trp108, or Phe204 to alanine in CodB causes apparent reduction in cytosine binding, and Gln105Ala or Trp108Ala mutations cause a dramatic reduction in ³H-cytosine transport .

Crystal structure comparison Binding-site architecture Transmembrane helix breakpoint

CodB Ortholog Selection: P. vulgaris CodB Demonstrates Superior Solubilisation and Purification Yield Versus E. coli CodB

Screening of CodB orthologs from multiple bacterial species revealed that CodB from Escherichia coli could not be solubilised and purified in quantities sufficient for downstream structural and biophysical experiments, whereas the Proteus vulgaris ortholog was identified as the optimal candidate due to its ability to be solubilised and purified in appropriate quantities . The P. vulgaris CodB construct was successfully expressed in E. coli BL21, solubilised, purified, and crystallised to yield the 2.4 Å structure (PDB: 7QOA), establishing it as the validated source organism for recombinant CodB production . This experimental ortholog selection process represents a critical procurement gate: purchasing or expressing E. coli CodB without verification of its purification behaviour risks non-viable yields, whereas the P. vulgaris ortholog is structurally and functionally validated.

Membrane protein purification Ortholog screening Structural biology construct optimization

5-Fluorocytosine Uptake Competence: CodB is the Only Experimentally Validated NCS1 Transporter for 5-FC Prodrug Internalization

Among the three experimentally characterised bacterial NCS1 transporters (Mhp1, PucI, and CodB), only CodB has been experimentally demonstrated to bind and mediate cellular uptake of 5-fluorocytosine (5-FC), a clinically used antimycotic and investigational anti-virulence agent . CodB binds 5-FC with a Kd of 285 μM and supports its sodium-dependent transport; 5-FC also inhibits ³H-cytosine uptake in competition assays . Previous work in Pseudomonas aeruginosa independently identified CodB as important for 5-FC uptake, linking CodB function to 5-FC-mediated virulence suppression . Mhp1 transports hydantoin derivatives, and PucI transports allantoin; neither has any reported capacity for 5-FC recognition or transport, establishing CodB as the sole validated NCS1 candidate for 5-FC prodrug uptake studies.

5-fluorocytosine uptake Antimicrobial resistance Prodrug transporter screening

CodB Protein (CAS 146891-06-7) – Evidence-Backed Research and Industrial Application Scenarios


Sodium-Coupled Nucleobase Transport Mechanism Studies

Investigators studying the molecular mechanism of sodium-coupled secondary active transport in the LeuT superfamily should use CodB as a model system because it is the only NCS1 family member with an experimentally determined cytosine-bound crystal structure (2.4 Å, PDB: 7QOA) and validated sodium-dependent uptake kinetics . The 2.0 Å RMSD structural divergence from Mhp1, combined with the confirmed Na2 sodium site conserved across sodium-dependent LeuT members, makes CodB an essential comparator for understanding how the NCS1 family achieves substrate specificity within a conserved transport mechanism .

5-Fluorocytosine Prodrug Uptake and Anti-Virulence Screening Platforms

CodB is the only validated NCS1 transporter for 5-fluorocytosine (5-FC) uptake screening. Its quantitatively characterised affinity (Kd = 285 μM for 5-FC versus 51 μM for cytosine) provides a benchmark for structure-activity relationship (SAR) campaigns aimed at designing CodB-targeted prodrugs or identifying 5-FC analogs with improved transporter recognition . The established link between CodB-mediated 5-FC uptake and virulence suppression in Pseudomonas aeruginosa further supports its use in anti-virulence drug discovery pipelines .

Recombinant CodB Production for Structural Biology and Biophysical Assays

For structural biology, cryo-EM, or biophysical characterisation (ITC, SPR, thermostability assays), researchers must procure the Proteus vulgaris CodB ortholog expressed in E. coli BL21—the only construct validated through successful solubilisation, purification, and crystallisation at 2.4 Å resolution . The E. coli CodB ortholog was explicitly evaluated and found unsuitable for purification at structural biology scale, and should not be ordered without independent experimental validation of its biochemical tractability . This ortholog-specific procurement requirement is a direct consequence of comparative expression screening data and is non-negotiable for reproducible experimental outcomes.

NCS1 Transporter Comparative Pharmacology and Substrate Specificity Profiling

CodB's quantitatively defined substrate-binding residues (Gln105, Trp108, Phe204), validated by alanine-scanning mutagenesis showing dramatic transport reduction for Gln105Ala and Trp108Ala mutations, make it the reference NCS1 transporter for cytosine-specific binding-site pharmacology . When profiling nucleobase analog libraries for transporter-mediated uptake, CodB provides the cytosine-specific activity baseline, whereas Mhp1 (hydantoin-specific) and PucI (allantoin-specific) cover orthogonal substrate chemotypes within the same family, enabling systematic NCS1 pharmacophore mapping .

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